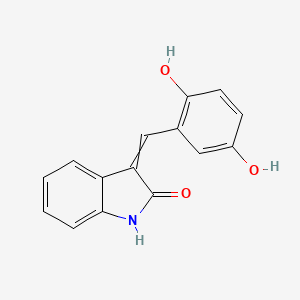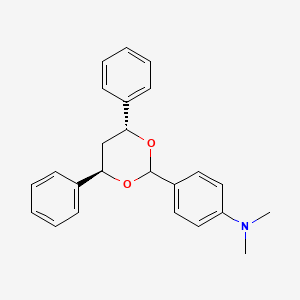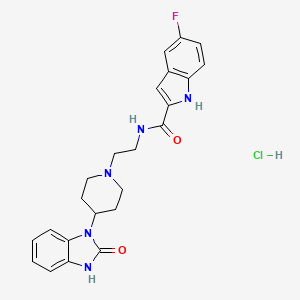
FIPI hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
FIPI hydrochloride is a potent inhibitor of Phospholipase D (PLD) . The primary targets of this compound are PLD1 and PLD2 . These enzymes play a crucial role in many cell biological processes, including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Mode of Action
This compound interacts with its targets, PLD1 and PLD2, by blocking their activity . It does this rapidly, inhibiting in vivo phosphatidic acid (PA) production with subnanomolar potency . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cell’s biochemical processes .
Biochemical Pathways
The inhibition of PLD1 and PLD2 by this compound affects several biochemical pathways. The most notable of these is the disruption of the lipid second messenger phosphatidic acid (PA) generated by PLD . This disruption can affect various cellular processes, including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it could be well-absorbed in the body
Result of Action
The inhibition of PLD1 and PLD2 by this compound leads to several molecular and cellular effects. It inhibits PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . These effects suggest that this compound could have potential therapeutic applications for autoimmune diseases and cancer metastasis .
Action Environment
It is known that this compound should be stored at 2-8°c , indicating that temperature could affect its stability
Biochemical Analysis
Biochemical Properties
FIPI hydrochloride interacts with the enzymes phospholipase D1 (PLD1) and phospholipase D2 (PLD2), inhibiting their activities . The nature of these interactions involves the binding of this compound to these enzymes, thereby preventing them from catalyzing the hydrolysis of phosphatidylcholine to phosphatidic acid .
Cellular Effects
This compound has been shown to influence cell function by inhibiting PLD regulation of F-actin cytoskeleton reorganization, cell spreading, and chemotaxis . It has potential utility as a therapeutic for autoimmunity and cancer metastasis . In human breast cancer cells, this compound potently blocks EGF-induced calcium signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PLD1 and PLD2, inhibiting their activities . This results in a decrease in the production of phosphatidic acid, a lipid second messenger implicated in many cell biological processes including Ras activation, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking .
Temporal Effects in Laboratory Settings
It is known that this compound rapidly blocks in vivo PA production .
Metabolic Pathways
This compound is involved in the phospholipase D pathway, where it interacts with the enzymes PLD1 and PLD2 . The inhibition of these enzymes by this compound can affect metabolic flux and metabolite levels.
Subcellular Localization
It is known that this compound does not affect PLD subcellular localization .
Preparation Methods
The synthesis of FIPI hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the indole derivative: This involves the reaction of 5-fluoroindole with appropriate reagents to form the desired indole derivative.
Coupling with piperidine: The indole derivative is then coupled with a piperidine derivative to form the intermediate compound.
Formation of the final product: The intermediate compound is further reacted with 4-fluorobenzoyl chloride to form the final product, this compound.
Chemical Reactions Analysis
FIPI hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, particularly at the fluorine atoms, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FIPI hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of phospholipase D enzymes and their role in various chemical processes.
Biology: this compound is used to investigate cell signaling pathways, cell spreading, stress fiber formation, chemotaxis, and membrane vesicle trafficking.
Medicine: This compound has potential therapeutic applications in the treatment of autoimmune diseases and cancer metastasis due to its ability to inhibit phospholipase D activity.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting phospholipase D enzymes
Comparison with Similar Compounds
FIPI hydrochloride is unique in its potent inhibition of both phospholipase D1 and phospholipase D2. Similar compounds include:
Halopemide: A derivative of halopemide, this compound is more potent and selective in inhibiting phospholipase D enzymes.
VU0155069: Another phospholipase D inhibitor, but with different selectivity and potency compared to this compound
This compound stands out due to its high potency and specificity in inhibiting phospholipase D enzymes, making it a valuable tool in scientific research.
Properties
IUPAC Name |
5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2.ClH/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31;/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMQCDOCYPGJJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one;hydrochloride](/img/structure/B560414.png)

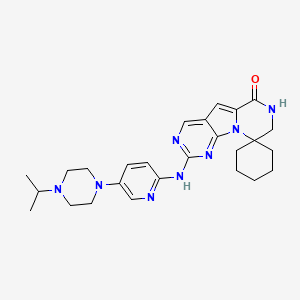

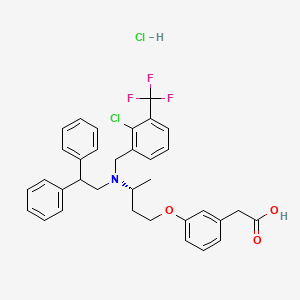
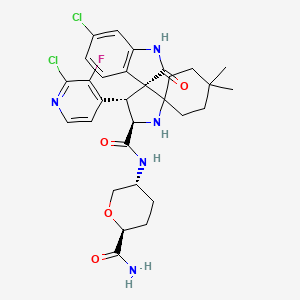
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

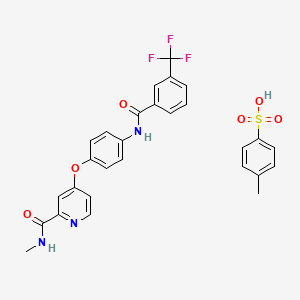
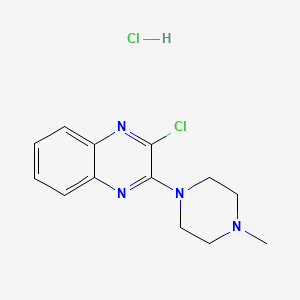
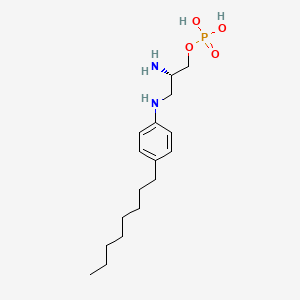
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B560433.png)
